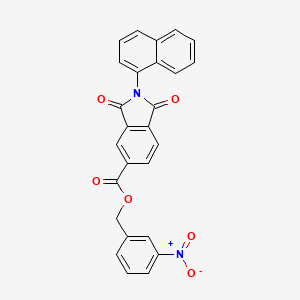![molecular formula C19H21NO6 B3541732 methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3541732.png)
methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate
Vue d'ensemble
Description
Methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate, also known as MEEDB, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MEEDB is a derivative of 2-amino-4,5-dimethoxybenzoic acid, which is a well-known scaffold for the development of biologically active compounds.
Mécanisme D'action
The exact mechanism of action of methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. This compound also induces oxidative stress and DNA damage in cancer cells, which further contributes to its cytotoxicity. In addition, this compound has been reported to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Inflammatory responses are also inhibited by this compound through the suppression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate is its potent anticancer and anti-inflammatory activities. This compound has been shown to exhibit cytotoxicity against various cancer cell lines at low concentrations, which makes it a promising candidate for the development of anticancer drugs. This compound also exhibits anti-inflammatory activity, which is important for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This compound also exhibits low bioavailability, which may limit its therapeutic potential.
Orientations Futures
Future research on methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate should focus on its pharmacokinetics and pharmacodynamics, as well as its potential as a therapeutic agent for cancer and inflammatory diseases. The development of this compound analogs with improved solubility and bioavailability should also be explored. In addition, the molecular mechanism of action of this compound should be further elucidated to better understand its anticancer and anti-inflammatory activities. Finally, the in vivo efficacy of this compound should be evaluated in animal models of cancer and inflammatory diseases.
Applications De Recherche Scientifique
Methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate has been studied for its potential pharmacological properties, particularly its anticancer and anti-inflammatory activities. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-5-26-13-8-6-12(7-9-13)18(21)20-15-11-17(24-3)16(23-2)10-14(15)19(22)25-4/h6-11H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPUNYZVLJFOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3541653.png)

![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)
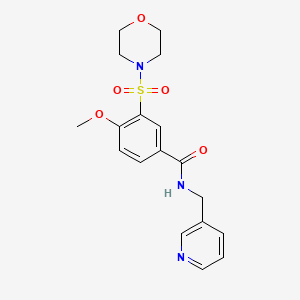
![3,5-bis{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3541672.png)
![[4-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B3541683.png)
![3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3541689.png)
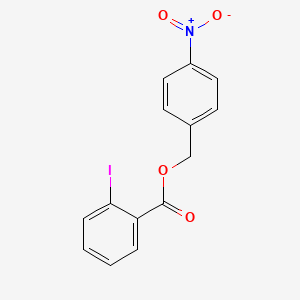
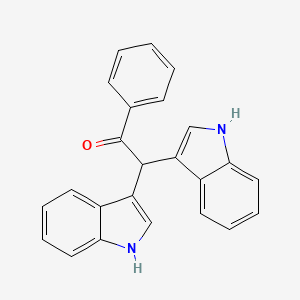
![3-(3-fluorophenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541709.png)
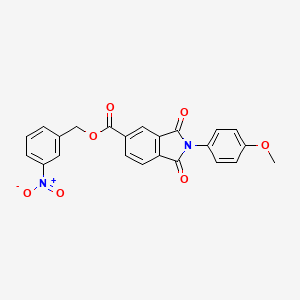
![4-chlorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3541723.png)
